6-(Trifluoromethoxy)benzo[d]thiazole is an organic compound characterized by a benzothiazole core substituted with a trifluoromethoxy group at the sixth position. The molecular formula for this compound is . This compound is of significant interest in various fields, particularly in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
6-(Trifluoromethoxy)benzo[d]thiazole belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The trifluoromethoxy group enhances the lipophilicity and electronic properties of the compound, making it a valuable candidate for drug development and material science applications. It is often used as a building block in organic synthesis, facilitating the creation of more complex molecules.
The synthesis of 6-(trifluoromethoxy)benzo[d]thiazole typically involves the following steps:
The reaction conditions must be optimized to achieve high yields, often requiring controlled temperatures and specific solvents like acetonitrile or dichloromethane .
The molecular structure of 6-(trifluoromethoxy)benzo[d]thiazole can be represented as follows:
The presence of the trifluoromethoxy group significantly influences the compound's electronic distribution and steric properties, impacting its reactivity and interactions with biological targets.
6-(Trifluoromethoxy)benzo[d]thiazole can undergo various chemical reactions, including:
These reactions highlight the versatility of 6-(trifluoromethoxy)benzo[d]thiazole in synthetic organic chemistry.
These properties make 6-(trifluoromethoxy)benzo[d]thiazole suitable for various applications in both laboratory and industrial settings .
6-(Trifluoromethoxy)benzo[d]thiazole finds applications across several domains:
The ongoing research into benzothiazole derivatives continues to reveal their potential therapeutic benefits, reinforcing their importance in drug discovery and development efforts.
6-(Trifluoromethoxy)benzo[d]thiazole (CAS: 876500-72-0) is a fluorinated heterocyclic compound with the systematic IUPAC name 6-(trifluoromethoxy)-1,3-benzothiazole. Its molecular formula is C8H4F3NOS (molecular weight: 219.19 g/mol). The structure consists of a fused benzothiazole core (benzene ring condensed with a 1,3-thiazole ring) substituted at the 6-position by a trifluoromethoxy (–OCF3) group. The 2-position of the thiazole ring remains unsubstituted, serving as a potential site for electrophilic or coordination chemistry [1] [2].
Table 1: Structural Identifiers of 6-(Trifluoromethoxy)benzo[d]thiazole
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 6-(Trifluoromethoxy)-1,3-benzothiazole |
| CAS Registry Number | 876500-72-0 |
| Molecular Formula | C8H4F3NOS |
| Molecular Weight | 219.19 g/mol |
| SMILES | FC(F)(F)OC1=CC=C2N=CSC2=C1 |
| InChI Key | DHITZHCZUWQDBD-UHFFFAOYSA-N |
This compound typically presents as a light-yellow to yellow solid or semi-solid at room temperature. It is stable under recommended storage conditions (sealed in dry, ambient environments) [1] [2]. Key properties include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
Electron ionization (EI-MS) shows a molecular ion peak at m/z 219.19 [M]+, consistent with C8H4F3NOS. Fragment ions include [M–OCF3]+ (m/z 136) and [C6H4NS]+ (m/z 122) [2].
X-ray Diffraction (XRD)
No single-crystal XRD data exists for this specific compound. However, computational models (DFT) predict a planar benzothiazole core with the –OCF3 group slightly twisted relative to the benzene ring [5].
Table 2: Spectroscopic Signatures of 6-(Trifluoromethoxy)benzo[d]thiazole
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 7.5–8.2 ppm (aromatic H) |
| 19F NMR | δ -58 ppm (singlet, –OCF3) |
| IR | 1604 cm⁻¹ (C=N), 1592 cm⁻¹ (C=C), 1100–1200 cm⁻¹ (C–F) |
| EI-MS | m/z 219.19 [M]+ |
The compound exhibits no observable tautomerism due to the absence of labile protons on the thiazole ring. In contrast, analogs like 6-(trifluoromethoxy)benzo[d]thiazole-2(3H)-thione (CAS: 235101-85-6) show thione-thiol tautomerism [3].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0